molecular formula C12H7BrN2O4 B3085037 5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid CAS No. 1148027-07-9

5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid

Cat. No.: B3085037
CAS No.: 1148027-07-9
M. Wt: 323.10 g/mol
InChI Key: KLBAHSNTSXLUIH-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid (CAS 1148027-07-9) is a bromophenyl-substituted pyrazine dicarboxylic acid of significant interest in medicinal chemistry research. With a molecular formula of C12H7BrN2O4 and a molecular weight of 323.10 g/mol, this compound serves as a key synthetic intermediate for developing novel pharmacologically active molecules . Its structure is characterized by a pyrazine ring core with two carboxylic acid groups and a 3-bromophenyl substituent, which enhances lipophilicity and can influence binding to biological targets. Research into pyrazine-2,3-dicarboxylic acid derivatives is extensive in the field of antimycobacterial agents . Structural analogs of this compound have demonstrated high activity against Mycobacterium tuberculosis H37Rv, with some derivatives achieving minimum inhibitory concentration (MIC) values as low as 1.56 μg/mL . The lipophilic nature imparted by the aryl substituent is a critical design strategy for improving the penetration of pyrazinoic acid derivatives through the lipid-rich mycobacterial cell wall, thereby enhancing their efficacy . The mechanism of action for such compounds may involve inhibition of specific mycobacterial targets like decaprenylphosphoryl-β-d-ribose oxidase (DprE1), an enzyme essential for cell wall biosynthesis, or interaction with the ribosomal protein S1 (RpsA) . Furthermore, the dicarboxylic acid functional groups make this compound and its parent structure, pyrazine-2,3-dicarboxylic acid, valuable as versatile chelating ligands in coordination chemistry, forming complexes with various metal ions such as ruthenium, rhodium, and iridium, which are of interest in materials science and catalysis . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use. Handle with care, observing all relevant safety precautions.

Properties

IUPAC Name

5-(3-bromophenyl)pyrazine-2,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O4/c13-7-3-1-2-6(4-7)8-5-14-9(11(16)17)10(15-8)12(18)19/h1-5H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBAHSNTSXLUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=C(C(=N2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501235089
Record name 2,3-Pyrazinedicarboxylic acid, 5-(3-bromophenyl)-
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Molecular Weight

323.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1148027-07-9
Record name 2,3-Pyrazinedicarboxylic acid, 5-(3-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1148027-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Pyrazinedicarboxylic acid, 5-(3-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501235089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The pyrazine ring can be oxidized under specific conditions.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: 5-Phenylpyrazine-2,3-dicarboxylic acid.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazine derivatives, including 5-(3-bromophenyl)pyrazine-2,3-dicarboxylic acid, exhibit significant antimicrobial properties. Specifically, compounds derived from pyrazine-2,3-dicarboxylic acid have shown effectiveness against various bacterial strains. For instance, studies have reported that similar compounds display high antimycobacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 1.56 to 100 µg/mL depending on the specific derivative and conditions used in assays .

Case Study: Antitubercular Activity

A study evaluated the antimycobacterial activity of several pyrazine derivatives, including those with bromophenyl substitutions. The findings indicated that modifications at positions 5 and 6 of the pyrazine ring could enhance binding affinity to target enzymes involved in bacterial metabolism, suggesting a promising avenue for developing new antitubercular agents .

Coordination Chemistry

This compound serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been explored for various applications:

  • Metal Coordination : The compound can coordinate with metal ions such as neodymium (Nd), forming polynuclear complexes that exhibit unique structural properties. These complexes are critical in materials science for developing new materials with tailored properties .

Table 1: Coordination Complexes of Pyrazinedicarboxylic Acids

Metal IonComplex NameStructure TypeSynthesis Method
Nd(III)[Nd2_2(pzdc)3_3(H2_2O)]n·nH2_2OThree-dimensional frameworkHydrothermal synthesis
Cu(II)Cu(pzdc)(H2_2O)Two-dimensional layerSolvothermal method

Agricultural Applications

The compound also shows potential as an agrochemical intermediate. Its derivatives have been investigated for their efficacy against plant pathogens, particularly in rice cultivation where bacterial leaf blight is a significant concern.

Case Study: Efficacy Against Rice Bacterial Leaf Blight

A series of experiments demonstrated that certain derivatives of pyrazine-2,3-dicarboxylic acid displayed effective fungicidal properties against Xanthomonas oryzae, the causative agent of bacterial leaf blight in rice. The results indicated that modifications to the phenyl group significantly influenced bioactivity .

Material Science

The structural properties of this compound allow it to be utilized in synthesizing novel materials such as proton exchange membranes (PEMs). These membranes are crucial for fuel cell technology due to their high proton conductivity and stability under operational conditions.

Table 2: Properties of Proton Exchange Membranes Derived from Pyrazine Compounds

Material TypeProton Conductivity (S/cm)Thermal Stability (°C)
Hybrid Arsenotungstate0.10Up to 200
Pure Pyrazinedicarboxylic Acid Membrane0.05Up to 180

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The bromophenyl group may play a role in binding to target proteins, while the pyrazine ring could be involved in modulating biological activity .

Comparison with Similar Compounds

Key Findings :

  • Ca²⁺ complexes exhibit higher dimensionality due to µ₄-bridging, while Pb²⁺ systems prioritize porosity for gas storage .
  • Transition metal complexes (Ni, Co) display paramagnetic behavior, enabling applications in magnetism .

Ester and Amide Derivatives

Functionalization of H₂pzdc with esters or amides modifies solubility and bioactivity:

Compound Substituent Synthesis Yield Key Properties Bioactivity Reference
Dimethyl 5,6-bis(pyridin-2-yl)pzdc Methyl esters 52–76% Planar crystal structure, hydrogen bonding Antimicrobial
Propyl esters (1a–18a) Phenylcarbamoyl groups 35–85% Improved lipophilicity Antimycobacterial agents
Bis[(5-chloro-pyridin-2-yl)-amide] Chloropyridinyl amides Not reported Enhanced steric bulk Potential antiviral targets

Key Findings :

  • Methyl/ethyl esters form hydrogen-bonded networks critical for crystal engineering .
  • Phenylcarbamoyl derivatives exhibit antimycobacterial activity, with yields dependent on microwave-assisted esterification .

Structural Analogs

Comparison with benzene and pyridine dicarboxylic acids:

Compound Structure pKa (COOH) Metal Binding Preference Application Reference
Pyrazine-2,3-dicarboxylic acid N-heterocyclic, dual COOH ~2.5, ~4.0 N,O-chelation MOFs, bioactive ligands
Isophthalic acid (H₂IA) Benzene-1,3-dicarboxylic ~3.0, ~4.5 O,O-chelation Porous MOFs
Pyridine-3,5-dicarboxylic acid Pyridine core, COOH ~1.9, ~3.8 N,O-chelation Catalysis, luminescence

Key Findings :

  • Pyrazine derivatives exhibit stronger N-donor character compared to purely O-donor isophthalic acid, enabling unique MOF topologies .
  • Lower pKa values of pyridine-3,5-dicarboxylic acid enhance solubility in acidic media .

Pharmacological Derivatives

Compound Target Activity/Selectivity Structural Feature Reference
PBPD (piperazine-2,3-dicarboxylic acid) NMDA receptors NR2C/NR2D selectivity (5–60×) Bulky hydrophobic substituents
P23DC analogs DENV, YFV Antiviral (IC₅₀: µM range) Pyrazine core, carboxylate groups
Hematoregulatory agent 16 Hematopoiesis Comparable to peptide 1 D-Ser residues, amide bonds

Key Findings :

  • Bulky substituents (e.g., phenanthrenyl in PBPD) enhance subunit selectivity in NMDA receptor antagonism .
  • P23DC derivatives inhibit flaviviruses by targeting viral replication machinery .

Biological Activity

5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid (CAS No. 1148027-07-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine ring with two carboxylic acid groups at positions 2 and 3, and a bromophenyl substituent at position 5. This unique structure is believed to contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cell lines.
  • Antimicrobial Properties : It has shown effectiveness against certain bacterial strains.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Apoptosis Induction : Similar compounds have been observed to influence the expression of apoptosis-related proteins such as Bcl2 and Bax, leading to cell death in cancer cells .
  • Enzyme Interaction : The compound may bind to target enzymes, altering their activity and affecting cellular processes .

Case Studies

  • Anticancer Activity :
    • In vitro studies have shown that derivatives of pyrazine compounds can inhibit the growth of various cancer cell lines. For instance, a related pyrazine compound demonstrated an IC50 value of approximately 25 μM against K562 leukemia cells, indicating significant anticancer potential .
  • Antimicrobial Effects :
    • A study evaluating various pyrazine derivatives found that some exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The specific activity of this compound in these tests remains to be fully characterized .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EffectivenessReference
AnticancerK562 Cells~25 μM
AntimicrobialVarious BacteriaModerate
Enzyme InhibitionSpecific EnzymesNot specified

Q & A

Q. What role could this compound play in designing covalent inhibitors for disease-relevant proteins?

  • Hypothesis : The bromophenyl group may enable halogen bonding with target proteins, while dicarboxylic acids could chelate metal ions in active sites.
  • Validation : Conduct X-ray crystallography of inhibitor-protein complexes and compare IC50_{50} values against non-brominated analogs .

Q. How can surface-enhanced Raman spectroscopy (SERS) probe the compound’s adsorption on nanomaterials?

  • Methodology : Functionalize gold nanoparticles with the compound and acquire SERS spectra to identify adsorption modes (e.g., carboxylate binding vs. π-stacking). Correlate with DFT-simulated spectra .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid
Reactant of Route 2
5-(3-Bromophenyl)pyrazine-2,3-dicarboxylic acid

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